molecular formula C21H18O2 B15204555 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone

1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone

Cat. No.: B15204555
M. Wt: 302.4 g/mol
InChI Key: LKFCSDGNQDBMBV-UHFFFAOYSA-N
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Description

1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone is an organic compound with the molecular formula C21H18O2 It is a derivative of biphenyl, featuring a benzyloxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone
  • 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone

Comparison: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone is unique due to its specific substitution pattern on the biphenyl core. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[3-(2-phenylmethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)18-10-7-11-19(14-18)20-12-5-6-13-21(20)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3

InChI Key

LKFCSDGNQDBMBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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